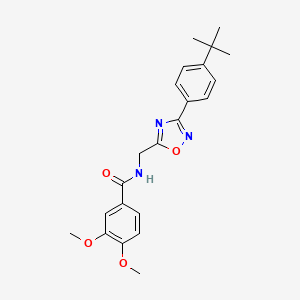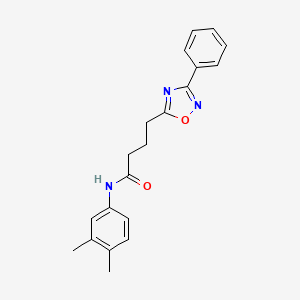
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as DMHQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. DMHQ belongs to the class of benzamide derivatives and exhibits a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been suggested that this compound may act through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression. This compound has also been shown to induce the expression of tumor suppressor genes and inhibit the activity of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of inflammatory enzymes, such as COX-2. This compound has also been shown to induce the expression of antioxidant enzymes, such as SOD and CAT, and protect against oxidative stress-induced damage. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. This compound is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of research is the development of this compound-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the study of this compound in combination with other drugs for the treatment of cancer. Additionally, the role of this compound in neuroprotection and the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an area of ongoing research. Finally, the development of more efficient synthesis methods and the optimization of this compound's pharmacokinetic properties are also important future directions for the study of this compound.
Synthesis Methods
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzoyl chloride with 2-hydroxy-3-methylquinoline in the presence of a base, followed by the reaction of the resulting intermediate with 3,4-dimethoxyaniline in the presence of a coupling agent. The final product is obtained after purification and characterization.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been studied for its role in inhibiting the growth of cancer cells and inducing apoptosis.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-8-7-11-23(18(17)2)29(27(31)20-12-13-24(32-3)25(15-20)33-4)16-21-14-19-9-5-6-10-22(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPLYNDREBLWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,7-dimethyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702048.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702078.png)


![2-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702091.png)